Pirenperone

Radioligand binding Receptor pharmacology 5-HT2A affinity

Pirenperone is the unrivaled CNS-penetrant 5-HT2 antagonist. Unlike ketanserin, it crosses the blood-brain barrier and occupies central 5-HT2 receptors at sub-mg/kg doses. Its biphasic pharmacology—selective 5-HT2 at low doses, combined 5-HT2/D2 at higher doses—enables antipsychotic mechanism comparisons within a single entity. Validated as an LSD antagonist in drug discrimination, pirenperone is essential for psychosis and hallucinogen research. Emerging applications include fragile X syndrome and neuroendocrine pathway dissection. Procure ≥98% purity for reliable in vivo assays.

Molecular Formula C23H24FN3O2
Molecular Weight 393.5 g/mol
CAS No. 75444-65-4
Cat. No. B1678444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenperone
CAS75444-65-4
Synonyms3-(2-(4-(4-fluorobenzoyl)piperidino)ethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
pirenperone
R 47456
R 50656
R-47456
R-50656
Molecular FormulaC23H24FN3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3
InChIKeyHXCNRYXBZNHDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirenperone (CAS 75444-65-4): A 5-HT2A Serotonin Receptor Antagonist for Central Nervous System Research


Pirenperone (INN, USAN; developmental codes R-47465, R-47456, R-50656) is a quinazoline-derivative small molecule that functions as a 5-HT2 serotonin receptor antagonist [1]. It is chemically related to ketanserin but exhibits distinct pharmacological properties, including facile blood-brain barrier penetration [2]. Pirenperone displays high binding affinity to the 5-HT2 receptor subtype in rat cortical membranes (Ki = 0.3 nM) and moderate affinity for the 5-HT2C receptor subtype (Ki = 60 nM) . The compound has been investigated as an investigational agent for antipsychotic and anxiolytic applications, reaching Phase 2 clinical development, though never commercially marketed [3].

Why Pirenperone Cannot Be Replaced by Ketanserin or Other 5-HT2 Antagonists


Although pirenperone and ketanserin are chemically related 5-HT2 receptor antagonists, their pharmacological profiles diverge in critical ways that preclude simple substitution in experimental protocols. Pirenperone readily crosses the blood-brain barrier and exerts central effects at sub-milligram per kilogram doses, whereas ketanserin exhibits poor central nervous system penetration, limiting its utility to primarily peripheral 5-HT2 receptor investigations [1]. Furthermore, pirenperone demonstrates a distinct dose-dependent functional selectivity: at low doses (≤0.1 mg/kg), it acts as a relatively specific 5-HT2 antagonist; at higher doses, it acquires neuroleptic-like properties with antidopaminergic and antiadrenergic activities [2]. This biphasic pharmacology, combined with pirenperone's validated activity as an LSD-antagonist in drug discrimination assays [3], makes direct substitution with other 5-HT2 antagonists scientifically inappropriate without careful dose- and endpoint-specific validation.

Pirenperone Quantitative Differentiation Data: Head-to-Head Comparisons


5-HT2 Receptor Binding Affinity: Pirenperone vs. Ketanserin and Class Standards

Pirenperone exhibits subnanomolar binding affinity for the 5-HT2 receptor in rat cortical membranes (Ki = 0.3 nM), which positions it among the highest-affinity 5-HT2 antagonists available . In displacement studies using [3H]ketanserin, pirenperone, methysergide, and ketanserin all demonstrated IC50 values in the low nanomolar range; however, the non-selective agonist 5-HT and quipazine required micromolar concentrations to achieve comparable displacement, confirming the high potency of pirenperone at 5-HT2 sites [1].

Radioligand binding Receptor pharmacology 5-HT2A affinity

Differential Central Nervous System Penetration: Pirenperone vs. Ketanserin

Pirenperone demonstrates robust central nervous system penetration, whereas the structurally related ketanserin does not readily cross the blood-brain barrier [1]. In a morphine analgesia attenuation study, pirenperone at low subcutaneous doses (0.08, 0.16, and 0.24 mg/kg) significantly reduced morphine-induced antinociception. In contrast, ketanserin required a substantially higher dose of 10 mg/kg (SC)—approximately 40- to 125-fold higher—to produce a comparable effect [1]. This potency difference directly reflects the differential CNS bioavailability of the two compounds.

Blood-brain barrier CNS penetration Behavioral pharmacology

Dose-Dependent Functional Selectivity: 5-HT2 Specificity vs. Neuroleptic Activity

Pirenperone exhibits a unique biphasic pharmacological profile that is dose-dependent. At low doses (≤0.1 mg/kg), it functions as a relatively specific 5-HT2 receptor antagonist [1]. At higher doses (>0.1 mg/kg), pirenperone acquires additional antidopaminergic and antiadrenergic properties, behaving like a typical neuroleptic [1]. This contrasts with ketanserin, which lacks this dose-dependent functional switch. In tryptamine-induced convulsion assays, pirenperone exhibited an ID50 of 0.87 mg/kg, which was approximately 4-fold less potent than metergoline (ID50 = 0.22 mg/kg), indicating that pirenperone's antitryptaminergic activity is moderate relative to more potent agents [1].

Functional selectivity Dose-response Antipsychotic activity

Prolactin Secretion: Differential D2 Antagonism in Vivo vs. Ketanserin

Pirenperone markedly stimulates prolactin (PRL) secretion in vivo at low doses, an effect attributed to antagonism at dopamine D2 receptors in the anterior pituitary gland [1]. In contrast, ketanserin has no effect on rat PRL secretion in vivo or in vitro at any tested dose, despite both compounds being purported selective 5-HT2 receptor blockers [1]. This functional divergence highlights pirenperone's additional antidopaminergic activity at doses that still retain 5-HT2 antagonist properties, a feature absent in ketanserin.

Neuroendocrinology Prolactin D2 receptor

LSD Antagonism in Drug Discrimination: Potent In Vivo Efficacy

Pirenperone has been characterized as a specific d-LSD antagonist in drug discrimination assays [1]. In rats trained to discriminate 0.08 or 0.16 mg/kg of LSD from saline, both pirenperone and ketanserin completely blocked the stimulus effect of LSD [2]. However, pirenperone's potency as an LSD-antagonist is noteworthy: at 0.1 mg/kg, it produced nonresponding in three of four animals in monkey discrimination studies, whereas other antipsychotics such as clozapine (1-2 mg/kg), haloperidol (0.1 mg/kg), and pizotifen (0.6-1.8 mg/kg) failed to affect the LSD cue [3]. This positions pirenperone as a pharmacologically validated tool for probing the 5-HT2 receptor-mediated component of psychedelic drug effects.

Drug discrimination LSD Behavioral pharmacology

Antimyoclonic Activity: Central S2 Selectivity vs. Methysergide and Ketanserin

In rat antimyoclonic assays, centrally acting drugs selective for S2 (5-HT2) receptors, including pirenperone and pipamperone, exhibited greater antimyoclonic properties than the non-selective 5-HT antagonist methysergide, which was only as effective as ketanserin and cinanserin [1]. This differential efficacy is attributed to the superior central nervous system penetration of pirenperone and pipamperone compared to the other agents tested [1].

Myoclonus S2 receptor Central selectivity

Recommended Research and Industrial Applications for Pirenperone Based on Differentiated Evidence


Central 5-HT2 Receptor Mechanism Studies Requiring Blood-Brain Barrier Penetration

Pirenperone is the preferred 5-HT2 antagonist for any central nervous system investigation due to its demonstrated brain penetration. Unlike ketanserin, which is largely peripherally restricted, pirenperone achieves central S2 receptor occupancy at doses as low as 0.08 mg/kg SC, as validated in morphine analgesia attenuation studies [1]. This makes pirenperone essential for studies of central serotonergic modulation of nociception, thermoregulation, anxiety, and psychedelic drug effects. Procurement should specify ≥98% purity with validated solubility in DMSO or dilute HCl for in vivo formulation .

Dual-Mechanism Antipsychotic Research: 5-HT2 and D2 Receptor Modulation

Pirenperone's dose-dependent functional selectivity enables researchers to investigate both 5-HT2-specific pharmacology (at ≤0.1 mg/kg) and combined 5-HT2/D2 antagonism (at >0.1 mg/kg) within a single chemical entity [1]. This biphasic profile is particularly valuable for comparative studies of atypical vs. typical antipsychotic mechanisms. The compound's validated activity in LSD drug discrimination assays further supports its utility in preclinical models of psychosis and hallucinogen pharmacology.

Fragile X Syndrome (FXS) Preclinical Research and Target Engagement Studies

Pirenperone has been identified via connectivity map (CMap) analysis as a potential therapeutic candidate for fragile X syndrome [1]. In Fmr1 knockout mice, pirenperone treatment increased Fmr1 gene expression and rescued behavioral deficits including hyperactivity, spatial memory impairment, and impulsivity [1]. This emerging application positions pirenperone as a research tool for studying FMRP-related pathways and for preclinical FXS drug development. Investigators should reference the 2022 Scientific Reports study for dosing and behavioral assay protocols [1].

Neuroendocrine Studies of Prolactin Regulation and D2 Receptor Function

Unlike ketanserin, which lacks D2 antagonist activity, pirenperone stimulates prolactin secretion in vivo and blocks dopamine-induced inhibition of PRL release from pituitary glands in vitro [1]. This property makes pirenperone a valuable tool for dissecting the relative contributions of serotonergic and dopaminergic pathways to neuroendocrine regulation. Studies requiring combined 5-HT2 and D2 modulation should utilize pirenperone rather than ketanserin or other selective 5-HT2 antagonists lacking D2 activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirenperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.